Unii-B3EM4XQ2QX

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

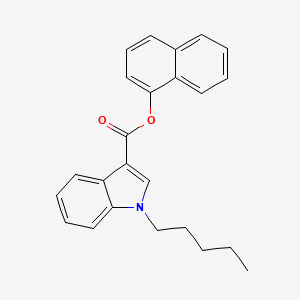

JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor with Ki values of 9.0 and 2.94 nM for the central cannabinoid (CB1) and CB2 receptors, respectively. CBL-018 is an analog of JWH 018 where the core indole base and the naphthalene group is linked by a carboxylate ester. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Wissenschaftliche Forschungsanwendungen

PET and Drug Research and Development

PET (Positron Emission Tomography) is increasingly used in drug research due to its ability to assess pharmacokinetic and pharmacodynamic events in humans and animals. This technology offers insights into drug action mechanisms and practical aspects such as determining effective drug doses for clinical trials (Fowler et al., 1999).

Blockade of Platelet GPIIb/IIIa Receptors

Research on the monoclonal antibody 7E3, targeting the platelet GPIIb/IIIa receptor, highlights the journey from a basic science laboratory reagent to an antithrombotic drug. This example demonstrates the incremental process of drug development and the bridging between basic research and clinical application (Coller, 1995).

Drug Discovery Evolution

The evolution of drug discovery, driven by chemistry and pharmacology, has been significantly impacted by molecular biology and genomic sciences. This shift has led to the introduction of recombinant proteins and monoclonal antibodies, enriching therapeutic options and highlighting the importance of biotech firms in drug discovery (Drews, 2000).

Strategies to Improve Anti-Cancer Properties of Gold(III) Complexes

Research into metal-based chemotherapeutic agents, like Gold(III) complexes, emerged following the limitations of platinum-based drugs. This study underlines the ongoing search for effective cancer treatments with reduced side effects, reflecting the dynamic nature of drug development and cancer therapy (Sun, 2013).

Use of Fractional Factorial Designs in Antiviral Drug Studies

The use of fractional factorial designs in virology study, particularly in antiviral drug combinations, illustrates the integration of statistical methods in biological research. This approach helps assess the combined drug effect, addressing complex interactions in biological systems (Ding et al., 2013).

Global Substance Registration System

The collaboration between the FDA and NCATS to publish scientific descriptions of substances relevant to regulated products demonstrates the integration of regulatory standards in medicinal research. This system supports identification and robust support for substances, enhancing translational research (Peryea et al., 2020).

Pharmacogenetics and Pharmacogenomics of Schizophrenia

The development of genetic tests for antipsychotic treatment in schizophrenia represents the intersection of pharmacogenetics, clinical sciences, and personalized medicine. This approach aims to adjust therapeutic doses and reduce adverse reactions, indicating the role of genetics in drug response and therapy optimization (Arranz & Leon, 2007).

Therapeutic Vaccines for Hypertension

The development of therapeutic vaccines for hypertension, such as the AngII vaccine, exemplifies the innovative use of immunological approaches in treating non-infectious diseases like hypertension. This approach offers potential in enhancing drug adherence and improving patient health outcomes (Nakagami & Morishita, 2018).

Gene Expression Microarray Analysis in Cancer Biology

The use of gene expression microarray technology in cancer research has revolutionized the understanding of genetic abnormalities in cancer. This technology aids in diagnostic and prognostic indicator discovery, drug target identification, and understanding molecular drug actions, illustrating the integration of genomic data in drug development and cancer treatment (Clarke et al., 2001).

Eigenschaften

Molekularformel |

C24H23NO2 |

|---|---|

Molekulargewicht |

357.5 |

IUPAC-Name |

naphthalen-1-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C24H23NO2/c1-2-3-8-16-25-17-21(20-13-6-7-14-22(20)25)24(26)27-23-15-9-11-18-10-4-5-12-19(18)23/h4-7,9-15,17H,2-3,8,16H2,1H3 |

InChI-Schlüssel |

OPGWGURMDQAFPD-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=CC=CC=C43 |

Aussehen |

Assay:≥98%A solution in acetonitrile |

Synonyme |

naphthalen-1-yl 1-Pentyl-1H-indole-3-carboxylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.